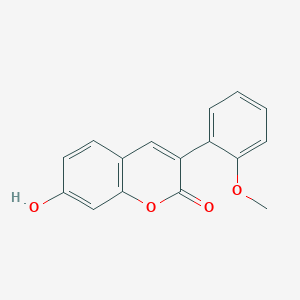
7-Hydroxy-3-(2-methoxyphenyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-3-(2’-methoxyphenyl)coumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. They are widely found in nature, particularly in green plants, fungi, and bacteria . The compound 7-Hydroxy-3-(2’-methoxyphenyl)coumarin is notable for its unique structural features, which contribute to its various chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2’-methoxyphenyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxycoumarin with 2-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction is usually performed in an ethanol solvent under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-3-(2’-methoxyphenyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 7-hydroxy-3-(2’-methoxyphenyl)quinone.
Reduction: Formation of 7-hydroxy-3-(2’-methoxyphenyl)dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the electrophile used.
Applications De Recherche Scientifique
7-Hydroxy-3-(2’-methoxyphenyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Mécanisme D'action
The biological effects of 7-Hydroxy-3-(2’-methoxyphenyl)coumarin are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
7-Hydroxycoumarin: Shares the hydroxyl group at the 7-position but lacks the methoxyphenyl group.
3-Phenylcoumarin: Contains a phenyl group at the 3-position but lacks the hydroxyl and methoxy groups.
7-Hydroxy-4-methylcoumarin: Similar structure with a methyl group at the 4-position instead of the methoxyphenyl group.
Uniqueness: 7-Hydroxy-3-(2’-methoxyphenyl)coumarin is unique due to the presence of both the hydroxyl group at the 7-position and the methoxyphenyl group at the 3-position. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H12O4 |
|---|---|
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
7-hydroxy-3-(2-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)13-8-10-6-7-11(17)9-15(10)20-16(13)18/h2-9,17H,1H3 |
Clé InChI |
YOZYYWMSBIRAEG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
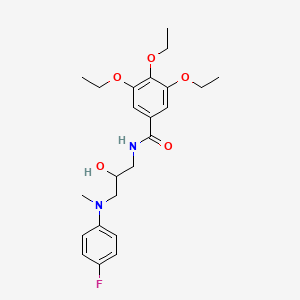
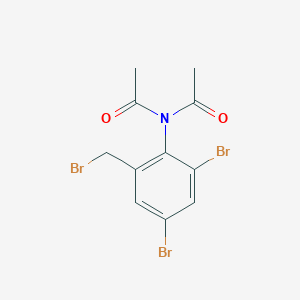
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
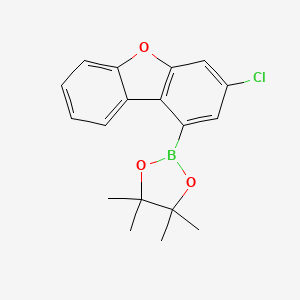
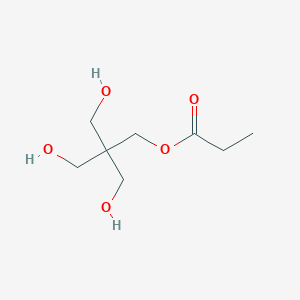

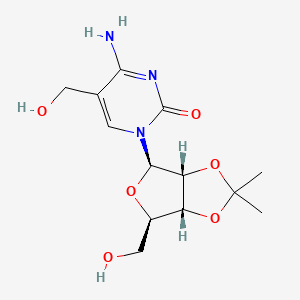

![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

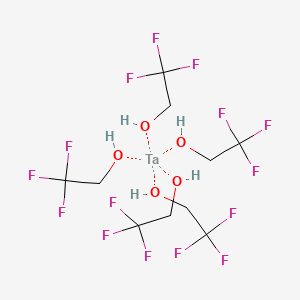
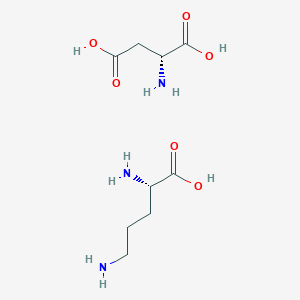
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
